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molecular formula C13H9FN2O B8450190 4-(2-Ethynylpyridin-4-yloxy)-2-fluorobenzenamine

4-(2-Ethynylpyridin-4-yloxy)-2-fluorobenzenamine

Cat. No. B8450190
M. Wt: 228.22 g/mol
InChI Key: JKDDIODRWXATEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486951B2

Procedure details

To a degassed solution of 4-(2-chloropyridin-4-yloxy)-2-fluoroaniline from Example A1 (0.801 g, 3.36 mmol) in DMF (2 mL) and TEA (2 mL) was added ethynyltrimethylsilane (0.929 ml, 6.71 mmol), trans-dichloro-bis(triphenyl phosphine) palladium(0) (0.236 g, 0.336 mmol) and copper (I) iodide (0.064 g, 0.336 mmol) and the mixture was stirred at 90° C. for 16 h. Water (60 ml) was added to the mixture, product was extracted with EtOAc (2×45 ml) and the combined organics were washed with brine, dried (Na2SO4) and concentrated to afford crude product. The product was dissolved in methanol (10 ml), K2CO3 (0.5 g) was added and the mixture was stirred at RT for 2 h. Solvent was removed, water (60 mL) and EtOAc (40 ml) were added, the layers were separated and the aqueous layer was extracted with EtOAc (1×30 mL). The combined organic layer was washed with brine, dried (Na2SO4), concentrated and purified by column chromatography (ethylacetate/hexanes) to afford 4-(2-ethynylpyridin-4-yloxy)-2-fluorobenzenamine as a thick residue (0.56 g, 73% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.37 (d, J=6.0 Hz, 1H), 6.98 (dd, J=8.0 Hz, 2.4 Hz, 1H), 6.95 (d, J=6.0 Hz, 1H), 6.87 (dd, J=6.0 Hz, 2.4 Hz, 1H), 6.81-6.73 (m, 2H), 5.20 (brs, 2H), 4.03 (s, 1H); MS (ESI) m/z: 229.1 (M+H+).
Quantity
0.801 g
Type
reactant
Reaction Step One
Quantity
0.929 mL
Type
reactant
Reaction Step One
[Compound]
Name
trans-dichloro-bis(triphenyl phosphine) palladium(0)
Quantity
0.236 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
2 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.064 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:15]=[CH:14][C:12]([NH2:13])=[C:11]([F:16])[CH:10]=2)[CH:5]=[CH:4][N:3]=1.[C:17]([Si](C)(C)C)#[CH:18].O.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.CO.[Cu]I>[C:17]([C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:15]=[CH:14][C:12]([NH2:13])=[C:11]([F:16])[CH:10]=2)[CH:5]=[CH:4][N:3]=1)#[CH:18] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.801 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)OC1=CC(=C(N)C=C1)F
Name
Quantity
0.929 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
trans-dichloro-bis(triphenyl phosphine) palladium(0)
Quantity
0.236 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
TEA
Quantity
2 mL
Type
solvent
Smiles
Name
copper (I) iodide
Quantity
0.064 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (2×45 ml)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford crude product
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed
ADDITION
Type
ADDITION
Details
water (60 mL) and EtOAc (40 ml) were added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (1×30 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (ethylacetate/hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#C)C1=NC=CC(=C1)OC1=CC(=C(C=C1)N)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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